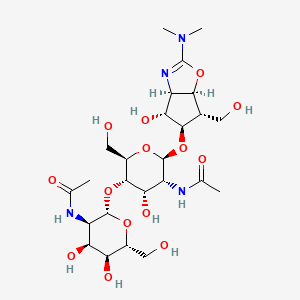

Allosamidin

描述

This compound has been reported in Streptomyces, Streptomyces halstedii, and Streptomyces griseus with data available.

Anti-Asthmatic

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWNFWDBQGOKNZ-XYUDZHFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@H]4[C@@H]([C@H]3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883122 | |

| Record name | Allosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103782-08-7 | |

| Record name | Allosamidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103782087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allosamidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOSAMIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UDJ46528K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allosamidin: A Technical Guide to the Specific Inhibition of Family-18 Chitinases

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of allosamidin, a potent and highly specific inhibitor of family-18 glycoside hydrolase chitinases. It covers the mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its applications in research and development.

Introduction to Chitin and Chitinases

Chitin is a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) and is the second most abundant polysaccharide in nature after cellulose.[1][2] It serves as a primary structural component in the exoskeletons of arthropods, the cell walls of fungi, and the eggshells of nematodes.[2][3][4] The synthesis and degradation of chitin are critical for the growth, development, and viability of these organisms.[1][5]

Enzymes that hydrolyze chitin, known as chitinases (EC 3.2.1.14), are ubiquitous and play vital roles in processes such as fungal cell wall remodeling, insect molting (ecdysis), and nutrition in bacteria.[4][6][7][8] Based on amino acid sequence similarities, chitinases are primarily classified into glycoside hydrolase (GH) families 18 and 19.[2][5] Family-18 chitinases are found across bacteria, fungi, insects, and mammals, whereas family-19 chitinases are predominantly found in plants.[1][2] Due to their essential roles, chitinases are significant targets for the development of selective insecticides, fungicides, and potential therapeutics for human diseases.[1][9][10]

This compound: Profile of a Specific Inhibitor

This compound is a pseudotrisaccharide secondary metabolite first isolated from Streptomyces species.[1][11] It is recognized as one of the most potent and specific inhibitors of family-18 chitinases.[12][13]

Chemical Structure and Mechanism of Action

This compound consists of two N-acetylallosamine units linked to a unique cyclopentanoid aminocyclitol derivative called allosamizoline.[1] Its structure mimics the natural chitin substrate.[1]

Family-18 chitinases catalyze chitin hydrolysis via a substrate-assisted mechanism , which proceeds through a key oxazolinium ion intermediate and results in the retention of the anomeric configuration (β→β).[1][5][10] The allosamizoline moiety of this compound is a stable structural mimic of this highly reactive intermediate.[1][14] By binding tightly and competitively to the enzyme's catalytic center, this compound effectively blocks substrate access and prevents hydrolysis.[1][15] This mechanism also explains its high specificity; family-19 chitinases utilize a different, inverting mechanism and are not inhibited by this compound.[1][5]

Biological Functions of Target Family-18 Chitinases

This compound's utility as a research tool stems from its ability to specifically probe the function of family-18 chitinases in diverse biological contexts.

-

Insects: Chitinases are indispensable for molting, where they digest the chitin from the old cuticle, allowing the insect to grow.[7][16] Inhibition by this compound disrupts this process, leading to molting failure and mortality, highlighting its potential as an insecticide.[5][9]

-

Fungi: In fungi, chitinases are involved in cell wall morphogenesis, including hyphal growth, branching, and cell separation.[1][5] this compound can interfere with these processes, suggesting its potential as an antifungal agent.[9]

-

Mammals: Mammals possess enzymatically active chitinases (e.g., chitotriosidase and acidic mammalian chitinase, AMCase) and chitinase-like proteins. These are implicated in the immune response to chitin-containing pathogens and in the pathophysiology of inflammatory and allergic diseases like asthma.[3][6][17] this compound's ability to inhibit AMCase has demonstrated anti-asthmatic activity in animal models.[1][17]

Quantitative Inhibitory Activity

This compound exhibits potent inhibitory activity against a wide range of family-18 chitinases, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values often in the nanomolar to low-micromolar range.

| Enzyme Source Organism | Enzyme Name | Inhibition Parameter | Value | Reference(s) |

| Candida albicans (Fungus) | Chitinase | IC50 | 0.3 µM | [15] |

| Ki | 0.23 µM | [15] | ||

| Lucilia cuprina (Blowfly) | Chitinase | IC50 (at 37°C) | 2.3 nM | [12] |

| IC50 (at 20°C) | 0.4 nM | [12] | ||

| Bombyx mori (Silkworm) | Larval Molting | EI50* | 2 µ g/larva | [9] |

| Aspergillus fumigatus (Fungus) | ChiA1 | IC50 | 128 µM | [18] |

| Serratia marcescens (Bacteria) | ChiB | Kd | 0.16 µM (pH 6.0) | [19] |

| Kd | 0.03 µM (pH 8.5) | [19] |

EI50: 50% molting inhibition dose.

Experimental Protocols

Characterizing the inhibitory effect of this compound involves a series of standardized biochemical assays.

Protocol 1: Fluorometric Chitinase Activity Assay

This is a highly sensitive method for measuring chitinase activity.

-

Principle: The assay uses a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MUTC), which is non-fluorescent. Chitinase cleaves the substrate, releasing the highly fluorescent product 4-methylumbelliferone (4MU).[6][20][21] The rate of fluorescence increase is directly proportional to enzyme activity.

-

Reagents:

-

Purified chitinase enzyme

-

Assay Buffer: e.g., 200 mM Potassium Phosphate Buffer, pH 6.0.

-

Substrate Stock: 4-MUTC dissolved in DMSO.

-

Stop Solution: 1 M Na2CO3 or other high pH buffer to maximize 4MU fluorescence.[21]

-

4MU Standard: For generating a standard curve.

-

-

Procedure:

-

Prepare reaction mixtures in a 96-well black microplate. Add assay buffer and enzyme solution.

-

Initiate the reaction by adding the 4-MUTC substrate.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).[6][21]

-

Stop the reaction by adding the Stop Solution.

-

Measure fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.[6]

-

Calculate the amount of 4MU produced by comparing the readings to a 4MU standard curve.

-

Protocol 2: Determination of IC50 Value

-

Principle: The chitinase activity assay is performed in the presence of serially diluted concentrations of this compound to determine the concentration required for 50% inhibition.

-

Procedure:

-

Set up the fluorometric assay as described in Protocol 5.1.

-

To each reaction well (except for the no-inhibitor control), add a different concentration of this compound. A typical range might be from 0.1 nM to 10 µM.

-

Initiate the reaction with the substrate and incubate as before.

-

Measure fluorescence and calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the control.

-

Plot percent inhibition versus the log of the this compound concentration.

-

Fit the data using a four-parameter logistic dose-response model to determine the IC50 value.[18]

-

Protocol 3: Kinetic Analysis for Mode of Inhibition

-

Principle: To confirm the mode of inhibition (e.g., competitive), enzyme kinetics are measured at varying substrate concentrations in the presence and absence of the inhibitor.

-

Procedure:

-

Perform the activity assay (Protocol 5.1) with a range of substrate (4-MUTC) concentrations.

-

Repeat the entire experiment in the presence of a fixed, sub-saturating concentration of this compound (e.g., at or near its Ki value).

-

Measure the initial reaction velocities (v) for each substrate concentration ([S]) under both conditions.

-

-

Data Analysis:

-

Generate a Lineweaver-Burk plot by plotting 1/v versus 1/[S].

-

Analyze the resulting plot. For competitive inhibition, the lines representing the inhibited and uninhibited reactions will intersect on the y-axis, but have different x-intercepts and slopes.[15][22]

-

The inhibition constant (Ki) can be calculated from the change in the apparent Km (Michaelis constant) derived from these plots.

-

Applications and Future Directions

This compound remains a cornerstone tool in glycobiology and has significant potential in applied sciences.

-

Research: It is invaluable for elucidating the physiological roles of family-18 chitinases in various biological systems, from insect development to mammalian immunology.[1]

-

Agriculture: Its potent insecticidal and antifungal properties make it a lead compound for developing novel, highly selective crop protection agents.[1][9][23]

-

Medicine: Inhibition of mammalian chitinases by this compound and its derivatives presents a promising therapeutic strategy for treating Th2-mediated inflammatory diseases such as asthma.[1][17][24]

Future research will likely focus on synthesizing this compound analogues with improved pharmacokinetic properties for therapeutic use and exploring its synergistic effects with other pest control agents.

References

- 1. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant root associated chitinases: structures and functions [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Synthesis, antiasthmatic, and insecticidal/antifungal activities of allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent progress on synthesis and activities of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into the catalytic mechanism of a family 18 exo-chitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chitinase activity from Candida albicans and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thermodynamic analysis of this compound binding to a family 18 chitinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 4.7. Chitinase Activity Assay [bio-protocol.org]

- 22. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Allosamidin: A Technical Guide to its Insecticidal and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosamidin, a pseudotrisaccharide isolated from Streptomyces species, is a potent and specific inhibitor of family 18 chitinases. Chitin, an essential structural component of insect exoskeletons and fungal cell walls, presents a selective target for the development of novel control agents. This technical guide provides an in-depth analysis of the insecticidal and antifungal properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of family 18 chitinases.[1][2] Its unique structure, particularly the allosamizoline moiety, mimics the oxazolium ion intermediate formed during the enzymatic hydrolysis of chitin.[2][3] This mimicry allows this compound to bind tightly to the active site of the enzyme, preventing the breakdown of chitin.[2][3]

Inhibition of Chitinase

The inhibitory action of this compound is highly specific to family 18 chitinases, with no reported activity against family 19 chitinases.[2][3] This specificity is attributed to the different catalytic mechanisms employed by the two enzyme families.[2][3]

Insecticidal Properties

The primary insecticidal effect of this compound stems from its disruption of the molting process, or ecdysis.[4][5][6] Chitinases are crucial for the degradation of the old cuticle, allowing the insect to shed its exoskeleton and grow.[7] By inhibiting these enzymes, this compound prevents the breakdown of the old cuticle, leading to molting failure and subsequent mortality.[4][5][6]

Quantitative Insecticidal Data

The following table summarizes the quantitative data on the insecticidal efficacy of this compound against various insect species.

| Target Organism | Assay Type | Parameter | Value | Reference(s) |

| Bombyx mori (Silkworm) | In vivo (injection) | EI50 (50% Ecdysis Inhibition) | 2 µ g/larva | [4][6] |

| Leucania separata (Armyworm) | In vivo (injection) | EI50 (50% Ecdysis Inhibition) | 4 µ g/larva | [4][6] |

| Lucilia cuprina (Blowfly) | In vitro (chitinase inhibition) | IC50 (50% Inhibitory Concentration) | 2.3 nM (at 37°C) | [3] |

| Lucilia cuprina (Blowfly) | In vitro (chitinase inhibition) | IC50 (50% Inhibitory Concentration) | 0.4 nM (at 20°C) | [3] |

Signaling Pathway in Insect Molting

Insect molting is a complex process regulated by a cascade of hormones. The inhibition of chitinase by this compound disrupts the final enzymatic step of this pathway.

Antifungal Properties

The role of this compound as a broad-spectrum antifungal agent is more nuanced. While it effectively inhibits fungal family 18 chitinases, which are involved in cell wall remodeling, hyphal growth, and cell separation, the impact on overall fungal viability can vary.[1][2]

Some studies have reported a weak fungistatic effect on certain filamentous fungi and a more pronounced inhibition of cell division in yeasts.[1] However, a critical effect on the growth of many fungal species has not been consistently observed.[1]

Quantitative Antifungal Data

The following table presents available quantitative data on the antifungal efficacy of this compound.

| Target Organism | Assay Type | Parameter | Value | Reference(s) |

| Candida albicans | In vitro (chitinase inhibition) | IC50 (50% Inhibitory Concentration) | 0.3 µM | [8] |

Fungal Cell Wall Integrity Pathway

The fungal cell wall is a dynamic structure that is constantly remodeled, particularly in response to stress. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that regulates the synthesis of cell wall components, including chitin. Chitinases are involved in the subsequent modification and remodeling of the cell wall. This compound's inhibition of these enzymes can interfere with this crucial process.

Experimental Protocols

In Vitro Chitinase Inhibition Assay (Colorimetric)

This protocol provides a general method for determining the inhibitory effect of this compound on chitinase activity using a colorimetric substrate.

Materials:

-

Purified family 18 chitinase

-

This compound

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) or other suitable chromogenic substrate

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add a fixed amount of chitinase solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the chromogenic substrate (pNP-GlcNAc) to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding the stop solution to each well. The stop solution will also induce color development of the released p-nitrophenol.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Insecticidal Bioassay (Injection)

This protocol outlines a standard procedure for assessing the insecticidal activity of this compound by injection.

Materials:

-

Test insects of a uniform developmental stage (e.g., last instar larvae)

-

This compound dissolved in a suitable solvent (e.g., sterile insect saline)

-

Microinjection apparatus

-

Rearing containers with appropriate diet and environmental conditions

Procedure:

-

Prepare a range of concentrations of this compound solution.

-

Immobilize the insects (e.g., by chilling).

-

Using a microinjection apparatus, inject a precise volume of the this compound solution into the hemocoel of each insect.

-

A control group should be injected with the solvent alone.

-

Place the treated insects in individual rearing containers with food and maintain them under controlled conditions (temperature, humidity, photoperiod).

-

Monitor the insects daily for molting success and mortality over a period that includes the expected time of the next molt.

-

Record the number of insects that fail to molt properly and the number of mortalities at each concentration.

-

Calculate the percentage of ecdysis inhibition and/or mortality for each treatment group.

-

Determine the EI50 (or LC50) value using appropriate statistical methods (e.g., probit analysis).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

-

Fungal isolate

-

This compound

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Inoculum preparation materials (hemocytometer or spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

-

Perform serial two-fold dilutions of this compound in the 96-well microplate containing the broth medium.

-

Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI M27-A3 for yeasts). The final inoculum concentration should be in the range of 0.5-2.5 x 10^3 cells/mL.

-

Inoculate each well (except for a sterility control well) with the fungal suspension.

-

Include a growth control well containing the fungal inoculum but no this compound.

-

Incubate the microplate at the optimal growth temperature for the fungus (e.g., 35°C for Candida albicans) for a specified period (e.g., 24-48 hours).

-

Determine the MIC visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

This compound demonstrates significant potential as a highly specific insecticidal agent due to its potent inhibition of chitinases, which are essential for insect molting. Its application as a broad-spectrum antifungal agent is less certain and appears to be species-dependent. The detailed methodologies and pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the utility of this compound and other chitinase inhibitors as novel pest and pathogen control agents. Further research is warranted to fully elucidate its antifungal spectrum and to explore its potential in synergistic combinations with other antimicrobial compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]

- 8. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]

The Allosamidin Biosynthesis Pathway in Streptomyces Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allosamidin, a pseudotrisaccharide secondary metabolite produced by Streptomyces species, is a potent inhibitor of family 18 chitinases. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic pathway and its corresponding gene cluster have not yet been fully elucidated in the scientific literature, this document synthesizes the available data on its precursors, key intermediates, and the well-documented role of this compound in regulating chitinase production in its host organism. This guide also presents known quantitative data and outlines the general experimental approaches used to study this fascinating biosynthetic pathway, offering a valuable resource for researchers in natural product biosynthesis, drug discovery, and microbial genetics.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. This compound, first isolated from Streptomyces sp. AJ9463, is a notable example of these bioactive compounds.[1] It possesses a unique structure consisting of two N-acetyl-D-allosamine units and a novel aminocyclitol derivative, allosamizoline.[1] Its potent and specific inhibition of family 18 chitinases has made it an invaluable tool in studying the physiological roles of these enzymes and a potential lead compound for the development of antifungal and anti-parasitic agents, as well as therapeutics for inflammatory diseases such as asthma.

Understanding the biosynthesis of this compound is crucial for several reasons. It can pave the way for the bioengineering of Streptomyces strains to enhance production yields, facilitate the generation of novel this compound analogs with improved therapeutic properties through synthetic biology approaches, and provide deeper insights into the intricate regulatory networks governing secondary metabolism in these important microorganisms. This guide aims to consolidate the current knowledge on the this compound biosynthetic pathway, highlighting both what is known and the existing gaps in our understanding.

The this compound Biosynthetic Pathway: Precursor Feeding Studies

To date, the elucidation of the this compound biosynthetic pathway has primarily relied on precursor feeding experiments using isotopically labeled compounds. These studies have successfully identified the primary metabolic building blocks that contribute to the complex structure of this compound.

Origins of the Carbon and Nitrogen Backbones

Feeding studies with ¹³C- and ¹⁵N-labeled precursors have revealed that the fundamental skeletons of both the N-acetyl-D-allosamine and the allosamizoline moieties are derived from D-glucosamine .[2] This indicates that the biosynthesis of this compound is closely linked to the central carbohydrate metabolism of the Streptomyces cell.

Assembly of the Allosamizoline Ring

The unique dimethylaminooxazoline ring of the allosamizoline moiety is assembled from two distinct precursors. The dimethylamino group is sourced from the methyl group of L-methionine , a common methyl donor in biological systems. The carbon and nitrogen atoms of the oxazoline ring itself are derived from the guanidino group of L-arginine .[2]

Late-Stage Methylation

Further insights into the biosynthetic sequence have been gained through the study of this compound analogs also produced by Streptomyces sp. AJ9463. Demethylthis compound, which lacks one of the methyl groups on the allosamizoline ring, has been identified as a direct precursor to this compound. In contrast, didemethylthis compound is not incorporated into this compound, suggesting a specific order of methylation events.

The proposed logic is that one of the N-methyl groups is installed before the formation of the aminooxazoline ring, followed by the cyclization, and finally the second N-methylation to yield the mature this compound.

Below is a diagram illustrating the precursor-product relationships in the biosynthesis of this compound.

Quantitative Data on this compound Production

Quantitative data on the biosynthesis of this compound is sparse in the literature. However, studies on its role as a signaling molecule have provided some insights into its production levels.

| Parameter | Value | Streptomyces Strain | Reference |

| This compound Concentration in Culture Broth | < 1.0 µM | This compound-producing strains | [1] |

This low concentration suggests that this compound may function as a signaling molecule at physiologically relevant nanomolar to micromolar concentrations, rather than as a bulk-produced antibiotic.[1]

Experimental Protocols: A General Approach for Precursor Feeding Studies

Objective: To determine the metabolic origin of atoms in a secondary metabolite.

General Workflow:

-

Cultivation of Streptomyces: The producing strain (e.g., Streptomyces sp. AJ9463) is cultured in a defined minimal medium to ensure that the labeled precursor is the primary source of the nutrient of interest.

-

Introduction of Labeled Precursor: A sterile solution of the isotopically labeled precursor (e.g., ¹³C-glucose, ¹⁵N-glucosamine, [¹³C-methyl]-L-methionine) is added to the culture at a specific growth phase, often during early to mid-exponential phase when secondary metabolism is being initiated.

-

Continued Incubation: The culture is incubated for a further period to allow for the uptake and incorporation of the labeled precursor into the target metabolite.

-

Extraction of the Metabolite: The mycelium and/or culture broth are harvested, and the target metabolite (this compound) is extracted using appropriate solvents and chromatographic techniques.

-

Purification: The extracted metabolite is purified to homogeneity, typically using high-performance liquid chromatography (HPLC).

-

Structural Analysis: The purified, labeled metabolite is analyzed by nuclear magnetic resonance (NMR) spectroscopy (for ¹³C) and/or mass spectrometry (MS) to determine the position and extent of isotope incorporation.

Below is a generalized workflow diagram for a precursor feeding experiment.

Regulation of this compound Biosynthesis: An Uncharted Territory

While the regulatory role of this compound on chitinase production is well-documented, the regulation of the this compound biosynthetic pathway itself remains largely unknown. In many Streptomyces species, the biosynthesis of secondary metabolites is controlled by a complex hierarchy of regulatory genes, often including pathway-specific regulators located within the biosynthetic gene cluster. The identification of the this compound gene cluster will be a critical step in unraveling the mechanisms that govern its production.

This compound as a Signaling Molecule: A Well-Defined Regulatory Role

In a fascinating example of autoregulation and metabolic crosstalk, this compound acts as a signaling molecule to enhance the production of chitinase in its producing strain, Streptomyces sp. AJ9463.[3][4] This regulatory circuit is believed to provide the organism with a competitive advantage in chitin-rich environments like soil.

The mechanism involves a two-component regulatory system, typically consisting of a sensor kinase and a response regulator. In the presence of chitin degradation products, this compound is released from the mycelia and is thought to interact with this two-component system, leading to the transcriptional activation of chitinase genes.[1][3] This positive feedback loop ensures a robust response to the presence of chitin, a key nutrient source.

The signaling pathway for this compound-mediated chitinase induction is depicted below.

Future Directions and Conclusion

The biosynthesis of this compound in Streptomyces presents a compelling area for future research. The foremost priority is the identification and characterization of the this compound biosynthetic gene cluster. Modern genome mining techniques, coupled with comparative genomics of this compound-producing and non-producing Streptomyces strains, are powerful approaches that could lead to the discovery of this elusive gene cluster.

Once the gene cluster is identified, a combination of gene knockout studies, heterologous expression of the pathway in a model Streptomyces host, and in vitro characterization of the biosynthetic enzymes will be essential to fully delineate the enzymatic steps and intermediates of the pathway. This knowledge will not only satisfy a fundamental scientific curiosity but also unlock the potential for the rational engineering of this compound biosynthesis for therapeutic and biotechnological applications.

References

- 1. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic studies on the chitinase inhibitor, this compound. Origin of the carbon and nitrogen atoms - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Chitinase inhibitor this compound is a signal molecule for chitinase production in its producing Streptomyces II. Mechanism for regulation of chitinase production by this compound through a two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitinase inhibitor this compound is a signal molecule for chitinase production in its producing Streptomyces I. Analysis of the chitinase whose production is promoted by this compound and growth accelerating activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosamidin's Impact on Fungal Cell Wall Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal cell wall, a dynamic and essential organelle, presents a prime target for antifungal therapeutic development. Its primary structural components, chitin and β-glucans, are synthesized and remodeled by a suite of enzymes, including chitinases. Allosamidin, a pseudotrisaccharide natural product, is a potent and specific inhibitor of family 18 chitinases.[1] This technical guide provides an in-depth analysis of the effects of this compound on fungal cell wall degradation, offering quantitative data on its inhibitory activity, detailed experimental protocols to assess its impact, and a review of the downstream cellular signaling consequences, particularly in relation to the Cell Wall Integrity (CWI) pathway.

Introduction: The Fungal Cell Wall and the Role of Chitinases

The fungal cell wall is a complex extracellular matrix primarily composed of chitin, β-(1,3)-glucan, β-(1,6)-glucan, and mannoproteins.[2] This structure is crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment.[2] Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is a key structural component that confers rigidity to the cell wall.[3]

The synthesis and remodeling of the cell wall are dynamic processes, particularly during cell growth, division, and morphogenesis.[4] Chitinases (EC 3.2.1.14), enzymes that hydrolyze the glycosidic bonds in chitin, play a critical role in these processes, facilitating cell wall plasticity.[4] In pathogenic fungi, chitinases are also implicated in virulence and host-pathogen interactions. Given their importance in fungal physiology and their absence in mammals, chitinases are an attractive target for the development of novel antifungal agents.[5]

This compound: A Potent Family 18 Chitinase Inhibitor

This compound is a secondary metabolite produced by Streptomyces species that acts as a potent competitive inhibitor of family 18 chitinases.[1][6] Its structure mimics the oxazolinium ion intermediate formed during chitin hydrolysis, allowing it to bind tightly to the active site of these enzymes.[6]

Quantitative Data on Chitinase Inhibition

The inhibitory potency of this compound against fungal chitinases varies between species. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this potency. Below is a summary of reported IC50 values for this compound against various fungal chitinases.

| Fungal Species | Chitinase Target | IC50 (µM) | Reference |

| Candida albicans | Total Chitinase | 0.3 | [7] |

| Aspergillus fumigatus | AfChiA1 | 128 | [8] |

| Various Fungi | Family 18 Chitinases | 0.01 - 70 | [1] |

Experimental Protocols for Assessing this compound's Effects

A variety of experimental approaches can be employed to investigate the impact of this compound on fungal cell wall degradation and integrity.

In Vitro Chitinase Inhibition Assay (Fluorometric)

This protocol details a sensitive method for measuring the inhibition of fungal chitinase activity by this compound using a fluorogenic substrate.

Materials:

-

Purified fungal chitinase

-

This compound

-

4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (4-MUF-chitotrioside) substrate

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

-

Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well microplate, add 10 µL of a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 40 µL of purified fungal chitinase (at a predetermined optimal concentration) to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of pre-warmed 4-MUF-chitotrioside solution (at a concentration near the Km of the enzyme).

-

Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Assessment of Fungal Cell Wall Integrity

Inhibition of chitinase activity by this compound can lead to alterations in the fungal cell wall structure. These changes can be visualized and quantified using fluorescent dyes that bind to specific cell wall components.

Calcofluor White is a fluorescent dye that binds to chitin and cellulose, making it a useful tool for visualizing changes in chitin deposition.[5]

Materials:

-

Fungal cells cultured with and without this compound

-

Calcofluor White M2R solution (e.g., 1 g/L in water)

-

10% Potassium Hydroxide (KOH) (optional, for clearing)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter set (Excitation: ~355 nm, Emission: ~433 nm)[9]

Procedure:

-

Harvest fungal cells from liquid cultures treated with varying concentrations of this compound and from an untreated control culture.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS.

-

On a microscope slide, mix a drop of the cell suspension with a drop of Calcofluor White solution. A drop of 10% KOH can be added to improve visualization, especially for dense samples.[10]

-

Place a coverslip over the mixture and incubate for 1-5 minutes in the dark.

-

Observe the cells under a fluorescence microscope. Increased fluorescence intensity or abnormal localization of the dye can indicate an increase in chitin content as a compensatory response to cell wall stress.

-

For quantification, the fluorescence intensity of a large population of cells can be measured using flow cytometry.

Aniline blue is a fluorochrome that specifically binds to β-(1,3)-glucans, another major component of the fungal cell wall.

Materials:

-

Fungal cells cultured with and without this compound

-

Aniline Blue solution (e.g., 0.1% in 50 mM phosphate buffer, pH 8.5)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter set (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Harvest and wash fungal cells as described for Calcofluor White staining.

-

Resuspend the cells in the Aniline Blue solution.

-

Incubate for 5-10 minutes in the dark.

-

Wash the cells with buffer to remove excess stain.

-

Resuspend the cells in a small volume of buffer and mount on a microscope slide.

-

Observe under a fluorescence microscope. Changes in the fluorescence pattern or intensity may indicate alterations in the β-(1,3)-glucan network.

This compound and the Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure that is constantly monitored by the cell. When the integrity of the cell wall is compromised, a conserved signaling cascade known as the Cell Wall Integrity (CWI) pathway is activated to initiate compensatory responses.[11] A key component of this pathway is the mitogen-activated protein kinase (MAPK) Slt2 (also known as Mpk1 in some fungi).[12]

Inhibition of chitinases by this compound is expected to induce cell wall stress, thereby activating the CWI pathway. This activation leads to the phosphorylation and activation of Slt2/Mpk1, which in turn regulates the expression of genes involved in cell wall synthesis and remodeling.[12][13] One of the key compensatory mechanisms triggered by the CWI pathway is an increase in chitin synthesis, which can be observed through increased Calcofluor White staining.[3][14]

Investigating CWI Pathway Activation

The activation of the CWI pathway in response to this compound can be investigated by monitoring the phosphorylation of Slt2/Mpk1.

Materials:

-

Fungal cells treated with this compound for various time points

-

Protein extraction buffer

-

Phospho-specific antibodies against the dual-phosphorylated (Thr-Glu-Tyr) motif of MAPKs

-

Total Slt2/Mpk1 antibody

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Culture fungal cells in the presence and absence of this compound.

-

Harvest cells at different time points and rapidly freeze them in liquid nitrogen.

-

Extract total protein from the cells.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a phospho-specific MAPK antibody to detect activated Slt2/Mpk1.

-

Strip the membrane and re-probe with an antibody against total Slt2/Mpk1 to confirm equal loading.

-

An increase in the ratio of phosphorylated Slt2/Mpk1 to total Slt2/Mpk1 indicates activation of the CWI pathway.[12]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway affected by this compound.

Caption: Workflow for determining the IC50 of this compound against fungal chitinase.

Caption: Proposed signaling cascade of the Cell Wall Integrity (CWI) pathway activation by this compound.

References

- 1. Chitinase activity from Candida albicans and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. Fungal cell wall chitinases and glucanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antiasthmatic, and insecticidal/antifungal activities of allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid screening method of Saccharomyces cerevisiae mutants using calcofluor white and aniline blue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dalynn.com [dalynn.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell wall perturbation in yeast results in dual phosphorylation of the Slt2/Mpk1 MAP kinase and in an Slt2-mediated increase in FKS2-lacZ expression, glucanase resistance and thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chitin and glucan, the yin and yang of the fungal cell wall, implications for antifungal drug discovery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosamidin's Inhibitory Action on Human Chitinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human chitinases, specifically chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), are increasingly recognized for their roles in inflammatory and fibrotic diseases. Their ability to hydrolyze chitin, a polymer not found in mammals, suggests a primary function in host defense against chitin-containing pathogens. However, emerging evidence points to their involvement in modulating immune responses and signaling pathways independent of chitinolytic activity. Allosamidin, a pseudotrisaccharide natural product, is a potent competitive inhibitor of family 18 chitinases, which includes the human enzymes. This technical guide provides an in-depth overview of the inhibitory action of this compound on human chitinases, summarizing key quantitative data, detailing experimental protocols for assessing inhibition, and visualizing the associated cellular signaling pathways. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of chitinase inhibition.

Introduction to Human Chitinases and this compound

Humans express two active chitinases belonging to the glycosyl hydrolase family 18: chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase).[1][2] CHIT1 is primarily secreted by activated macrophages and is a biomarker for several diseases, including Gaucher disease.[3][4] AMCase is expressed in the lung and gastrointestinal tract and is implicated in allergic inflammatory conditions like asthma.[5][6] Both enzymes hydrolyze the β-(1-4)-linkage of N-acetyl-D-glucosamine units in chitin.[7]

This compound, a secondary metabolite from Streptomyces species, is a well-characterized and potent inhibitor of family 18 chitinases.[8] Its structure, featuring an allosamizoline moiety, mimics the oxazolium ion intermediate of the chitin hydrolysis reaction, leading to competitive inhibition.[2] this compound and its derivatives are invaluable tools for studying the physiological and pathological roles of human chitinases and represent lead compounds for the development of novel therapeutics.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound and its derivatives against human chitinases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following table summarizes available data for the inhibition of human CHIT1 and AMCase.

| Inhibitor | Target Enzyme | IC50 | Ki | Reference(s) |

| This compound | Human CHIT1 | - | 0.4 µM | [9] |

| Demethylthis compound | Human CHIT1 | - | 10-fold stronger than this compound | [10] |

| Methylthis compound | Human AMCase | - | Not specified, complex structure solved | [11] |

| This compound | Aspergillus fumigatus ChiA1 (for comparison) | 128 µM | - | [12] |

Experimental Protocols

General Chitinase Activity Assay using a Fluorogenic Substrate

This protocol describes a common method for measuring the enzymatic activity of CHIT1 and AMCase, which is a prerequisite for determining inhibitor potency.

Principle: The assay utilizes a synthetic substrate, such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-NAG3), which is non-fluorescent. Cleavage of the glycosidic bond by the chitinase releases the fluorophore 4-methylumbelliferone (4-MU), which can be quantified by measuring fluorescence at an emission wavelength of ~450 nm following excitation at ~360 nm.[13]

Materials:

-

Recombinant human CHIT1 or AMCase

-

Assay Buffer: Phosphate-Citrate Buffer, pH 5.2 (for CHIT1) or a more acidic buffer for AMCase.[14]

-

Substrate Stock Solution: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-NAG3) dissolved in DMSO.[14]

-

Stop Buffer: Glycine-NaOH buffer, pH 10.6.[14]

-

96-well black, flat-bottom microplates.[14]

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of the chitinase enzyme in Assay Buffer.

-

Add a fixed volume of each enzyme dilution to the wells of the 96-well plate.

-

Initiate the reaction by adding the 4-MU-NAG3 substrate solution to each well. The final substrate concentration should be at or near the Michaelis constant (Km) for the enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[15]

-

Terminate the reaction by adding Stop Buffer to each well. The basic pH of the stop buffer also enhances the fluorescence of the liberated 4-MU.[13]

-

Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~450 nm.[13]

-

A standard curve using known concentrations of 4-MU should be prepared to convert fluorescence units to molar amounts of product formed.

Determination of IC50 Value for this compound

Principle: The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific assay conditions. It is determined by measuring enzyme activity across a range of inhibitor concentrations.[16]

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

-

Perform a serial dilution of the this compound stock solution.

-

In a 96-well plate, add a constant concentration of the chitinase enzyme to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate with the enzyme for a short period (e.g., 15 minutes) at room temperature.[15]

-

Initiate the enzymatic reaction by adding the 4-MU-NAG3 substrate. The substrate concentration should be kept constant.

-

Follow the incubation, reaction termination, and fluorescence measurement steps as described in the general activity assay (Section 3.1).

-

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound at the inflection point of the curve.[16]

Signaling Pathways Modulated by Human Chitinases and this compound Inhibition

Human chitinases are not only involved in host defense but also in the modulation of intracellular signaling pathways, particularly in immune cells. This compound, by inhibiting these enzymes, can consequently affect these signaling cascades.

AMCase, PI3K/Akt Signaling, and this compound's Role

Acidic mammalian chitinase (AMCase) has been shown to have effects that are independent of its enzymatic activity. In airway epithelial cells, secreted AMCase can protect against apoptosis through a PI3K/Akt-dependent mechanism.[17] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[18][19] Interestingly, this compound has been demonstrated to inhibit both the chitin-dependent and chitin-independent functions of AMCase, including the phosphorylation of Akt.[17] This suggests that this compound may not only block the active site of AMCase but also interfere with its ability to interact with other cellular partners that trigger the PI3K/Akt pathway.

CHIT1, Macrophage Activation, and Downstream Signaling

Chitotriosidase (CHIT1) is highly expressed in activated macrophages and is considered a marker of macrophage activation.[3] Overexpression of CHIT1 in macrophages has been shown to modulate the expression of cytokines and affect key signaling pathways. Specifically, upon stimulation with inflammatory signals like lipopolysaccharide (LPS) and interferon-γ (IFN-γ), CHIT1 overexpression leads to a downregulation of the phosphorylation of ERK1/2 and Akt.[1][20] This indicates that CHIT1 plays a role in regulating the inflammatory response of macrophages. By inhibiting CHIT1, this compound could potentially alter these signaling events, thereby modulating macrophage function in inflammatory settings.

Conclusion and Future Directions

This compound is a powerful tool for elucidating the complex roles of human chitinases in health and disease. Its potent and specific inhibition of CHIT1 and AMCase allows for the functional dissection of these enzymes beyond their catalytic activity, particularly in the context of cellular signaling. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in this field. Future research should focus on obtaining more precise kinetic data for the inhibition of human AMCase by this compound and its derivatives. Furthermore, a deeper understanding of the chitin-independent signaling functions of these enzymes and how they are modulated by inhibitors like this compound will be crucial for the development of targeted therapies for a range of inflammatory and fibrotic diseases.

References

- 1. Expression of Chitotriosidase in Macrophages Modulates Atherosclerotic Plaque Formation in Hyperlipidemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Identification of a novel acidic mammalian chitinase distinct from chitotriosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chitinases: Therapeutic Scaffolds for Allergy and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Chitinases: Structure, Function, and Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. 1hkm - High resolution crystal structure of human chitinase in complex with demethylthis compound - Summary - Protein Data Bank Japan [pdbj.org]

- 11. Triad of polar residues implicated in pH specificity of acidic mammalian chitinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]

- 14. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4.7. Chitinase Activity Assays [bio-protocol.org]

- 16. courses.edx.org [courses.edx.org]

- 17. Acidic Mammalian Chitinase Regulates Epithelial Cell via a Chitinolytic-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expression of Chitotriosidase in Macrophages Modulates Atherosclerotic Plaque Formation in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Allosamidin: A Secondary Metabolite Regulating Chitinase Activity and Production in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Allosamidin, a pseudotrisaccharide secondary metabolite produced by Streptomyces species, is a potent and specific inhibitor of family 18 chitinases.[1] Beyond its well-established role as an enzyme inhibitor, this compound functions as a sophisticated signaling molecule within its producing organisms and other related streptomycetes. It orchestrates a positive feedback loop, inducing the production of specific chitinases crucial for nutrient acquisition in chitin-rich environments. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its mechanism of action, the signaling pathways it governs, and the experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites, thrives in diverse ecological niches, particularly in soil. Chitin, an abundant biopolymer in these environments, represents a significant carbon and nitrogen source for these saprophytic bacteria.[2] The enzymatic degradation of chitin is mediated by chitinases, and the regulation of their production is a finely tuned process. This compound, initially identified as a powerful chitinase inhibitor, has emerged as a key player in this regulatory network.[3] This document elucidates the dual functionality of this compound, providing a comprehensive resource for researchers investigating microbial secondary metabolism, enzyme regulation, and novel drug development targets.

This compound as a Chitinase Inhibitor

This compound exhibits potent and specific inhibitory activity against family 18 chitinases, which are widespread in nature.[2] It does not, however, inhibit family 19 chitinases.[2] The inhibitory mechanism involves the binding of this compound to the active site of the enzyme, mimicking the structure of chitin.[4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the source of the chitinase.

| Chitinase Source Organism | Chitinase Type | IC50 of this compound | Reference |

| Streptomyces sp. AJ 9463 | Chitinase S (Family 18) | 0.5 µg/mL | [5] |

| Serratia marcescens | Family 18 | Not specified | |

| Artemia salina (brine shrimp) | Family 18 | Not specified | |

| Chironomus tentans (insect) | Family 18 | Not specified | |

| Candida albicans | Not specified | Potent inhibition noted | [5] |

This compound as a Signaling Molecule

Paradoxically, in its producing Streptomyces strains, this compound acts as an inducer of chitinase production at low concentrations.[4][6] This self-regulatory mechanism is believed to provide a competitive advantage in chitin-rich environments.

The Two-Component Regulatory System

The induction of chitinase production by this compound is mediated by a two-component signal transduction system, typically encoded by genes located upstream of the target chitinase gene.[7][8] In Streptomyces sp. AJ9463, this system consists of:

-

Chi65S (or homologous sensor kinase): A membrane-bound sensor histidine kinase.

-

Chi65R (or homologous response regulator): A cytoplasmic response regulator.

The presence of N,N'-diacetylchitobiose ((GlcNAc)₂), a degradation product of chitin, is also required for the induction of chitinase gene transcription through this two-component system.[7]

Signaling Pathway for Chitinase Induction

The proposed signaling cascade for this compound-mediated chitinase induction is as follows:

References

- 1. Glycoside Hydrolase Family 18 - CAZypedia [cazypedia.org]

- 2. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. Chitinase inhibitor this compound is a signal molecule for chitinase production in its producing Streptomyces I. Analysis of the chitinase whose production is promoted by this compound and growth accelerating activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chitinase inhibitor this compound is a signal molecule for chitinase production in its producing Streptomyces II. Mechanism for regulation of chitinase production by this compound through a two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chitinase inhibitor this compound promotes chitinase production of Streptomyces generally - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Allosamidin in Chitinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosamidin is a pseudotrisaccharide secondary metabolite isolated from Streptomyces species.[1] It is a highly potent and specific competitive inhibitor of all family 18 glycosyl hydrolase chitinases, while notably inactive against family 19 chitinases.[1] Chitinases are enzymes that catalyze the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of insects and crustaceans.[1][2] Due to their essential roles in these organisms, chitinase inhibitors like this compound are valuable tools for basic research and potential candidates for the development of novel antifungal and insecticidal agents.[1][2] These notes provide a detailed overview of the mechanism of this compound and a comprehensive protocol for its use in a fluorometric chitinase inhibition assay.

Mechanism of Action

Family 18 chitinases hydrolyze the β-1,4-glycosidic bonds in chitin through a substrate-assisted catalytic mechanism. This process involves the formation of a key oxazolium ion intermediate.[1][3] The inhibitory power of this compound stems from its unique structure, particularly the allosamizoline moiety, which acts as a stable mimic of this transient oxazolium ion intermediate.[1][3] By binding tightly to the enzyme's catalytic center, this compound effectively blocks substrate access and prevents catalysis.

Caption: Mechanism of Family 18 chitinase inhibition by this compound.

Quantitative Inhibition Data

The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies depending on the specific chitinase and the assay conditions.

| Enzyme Source Organism | Chitinase Target | IC50 / Ki Value | Assay Temperature | Reference |

| Lucilia cuprina (blowfly) | Chitinase | 2.3 nM (IC50) | 37°C | [2] |

| Lucilia cuprina (blowfly) | Chitinase | 0.4 nM (IC50) | 20°C | [2] |

| Candida albicans | Chitinase | 0.3 µM (IC50) | 45°C | |

| Candida albicans | Chitinase | 0.23 µM (Ki) | 45°C | |

| Aspergillus fumigatus | AfChiA1 | 128 µM (IC50) | Not Specified | [4] |

| Streptomyces sp. AJ9463 | Chitinase | >10 µM (Inhibition) | Not Specified | [1] |

Note: In its producing organism, Streptomyces sp., this compound acts as a chitinase production promoter at low concentrations (0.06–2.0 µM) and an inhibitor only at higher concentrations (>10 µM).[1][5]

Experimental Protocol: Fluorometric Chitinase Inhibition Assay

This protocol describes a method for determining the inhibitory activity of this compound against a family 18 chitinase using a continuous fluorometric assay in a 96-well plate format. The assay relies on the enzymatic cleavage of a synthetic substrate, 4-methylumbelliferyl N,N′,N″-triacetylchitotrioside [4MU-(GlcNAc)3], which releases the highly fluorescent product 4-methylumbelliferone (4MU).

4.1. Materials and Reagents

-

Purified Family 18 Chitinase

-

This compound

-

Fluorogenic substrate: 4-methylumbelliferyl N,N′,N″-triacetylchitotrioside [4MU-(GlcNAc)3]

-

Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 5.0

-

Stop Solution: 1.0 M Glycine-NaOH buffer, pH 10.5

-

Solvent for this compound/Substrate: Dimethyl sulfoxide (DMSO) or 0.1 M acetic acid

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 440-450 nm)

-

Multichannel pipette and standard laboratory equipment

4.2. Preparation of Solutions

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like 0.1 M acetic acid or DMSO. Store at -20°C.

-

Substrate Stock Solution: Prepare a 10-25 mM stock solution of 4MU-(GlcNAc)3 in DMSO. Store protected from light at -20°C.

-

Enzyme Working Solution: Dilute the purified chitinase in cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 30-60 minutes. The optimal concentration must be determined empirically.

-

This compound Serial Dilutions: Prepare a series of dilutions of this compound in Assay Buffer. A typical range for IC50 determination might span from 1 pM to 100 µM, depending on the target enzyme. Include a vehicle control (Assay Buffer with solvent only).

4.3. Assay Procedure

-

Plate Setup: Set up the assay in a 96-well black microplate. Include wells for:

-

Blank: Assay Buffer only (for background fluorescence).

-

No-Enzyme Control: Substrate + Assay Buffer.

-

100% Activity Control (No Inhibitor): Enzyme + Substrate + Vehicle.

-

Test Wells: Enzyme + Substrate + varying concentrations of this compound.

-

-

Reaction Mixture: For each well, add the components in the following order (example volumes for a 100 µL final reaction):

-

50 µL of Assay Buffer containing the appropriate concentration of this compound (or vehicle for control).

-

25 µL of Enzyme Working Solution.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the 4MU-(GlcNAc)3 substrate, freshly diluted in Assay Buffer to the desired final concentration (typically at or near its Km value).

-

Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range for the 100% activity control.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution (1.0 M Glycine-NaOH, pH 10.5) to each well.[6] The alkaline pH enhances the fluorescence of the liberated 4MU product.

-

Measure Fluorescence: Read the fluorescence on a microplate reader with excitation set to ~350 nm and emission to ~440 nm.[6]

4.4. Data Analysis

-

Correct for Background: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula to determine the inhibition for each this compound concentration: % Inhibition = 100 * [1 - (Fluorescence_Test / Fluorescence_100%_Activity)]

-

Determine IC50: Plot the percent inhibition as a function of the logarithm of this compound concentration. Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of chitinase activity.

Experimental Workflow Visualization

The following diagram outlines the key steps of the chitinase inhibition assay protocol.

Caption: Workflow for a fluorometric chitinase inhibition assay.

References

- 1. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Chitinase inhibitor this compound is a signal molecule for chitinase production in its producing Streptomyces I. Analysis of the chitinase whose production is promoted by this compound and growth accelerating activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

Protocol for In Vivo Administration of Allosamidin in Mice: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the in vivo administration of Allosamidin in murine models, particularly relevant for studies on allergic airway inflammation and asthma. This document outlines the mechanism of action, detailed experimental procedures, and expected quantitative outcomes based on existing research.

Introduction

This compound, a potent inhibitor of family 18 chitinases, has demonstrated significant therapeutic potential in preclinical models of various inflammatory diseases, including asthma. Its primary mechanism involves the inhibition of chitinases, enzymes implicated in the pathogenesis of allergic inflammation. In murine models of asthma, this compound has been shown to bind to the chitinase-like protein Ym1, a key player in the inflammatory cascade.[1] This interaction modulates the immune response, leading to a reduction in airway inflammation and hyperresponsiveness.

Mechanism of Action

This compound exerts its biological effects by specifically targeting and inhibiting the enzymatic activity of family 18 chitinases. In the context of allergic asthma, the binding of this compound to Ym1 in the bronchoalveolar lavage (BAL) fluid is a critical event.[1] Ym1 is known to play a multifaceted role in allergic inflammation by intensifying eosinophil recruitment, influencing the production of Th2 cytokines, and modulating the polarization of M2 macrophages. By inhibiting Ym1, this compound disrupts these processes, leading to an amelioration of the asthmatic phenotype.

Quantitative Data Summary

The in vivo administration of this compound in mouse models of asthma has yielded significant quantitative reductions in key inflammatory markers. The following table summarizes the reported effects.

| Parameter Measured | Mouse Strain | Asthma Model | This compound Dose & Route | Treatment Schedule | Observed Effect | Reference |

| Chitinase Activity in BAL Fluid | BALB/c | Zymosan-induced non-allergic asthma | Not specified | Daily IP injection | Reduction in enzyme activity | [2] |

| Airway Hyperresponsiveness | BALB/c | Zymosan-induced non-allergic asthma | Not specified | Daily IP injection | Downward trend | [2] |

| Airway Inflammation (Cell count in BALF) | BALB/c | Zymosan-induced non-allergic asthma | Not specified | Daily IP injection | Downward trend | [2] |

| IL-13-induced Eosinophilia | Not Specified | IL-13 induced | 10 mg/kg IP | Not Specified | Complete inhibition | |

| IL-13-induced Eotaxin | Not Specified | IL-13 induced | 10 mg/kg IP | Not Specified | Complete inhibition | |

| IL-13-induced Eosinophilia | Not Specified | IL-13 induced | 1 mg/kg IP (demethylthis compound) | Not Specified | Complete inhibition | |

| IL-13-induced Eotaxin | Not Specified | IL-13 induced | 1 mg/kg IP (demethylthis compound) | Not Specified | Complete inhibition |

Note: Demethylthis compound is a more potent derivative of this compound.

Experimental Protocols

This section details the methodologies for preparing and administering this compound in a murine model of allergic asthma.

Materials

-

This compound

-

Vehicle for dissolution (e.g., sterile saline or PBS, potentially with a small percentage of a solubilizing agent like DMSO if necessary, though water solubility should be tested first)

-

BALB/c mice (female, 6-8 weeks old are commonly used in asthma models)[3][4]

-

Ovalbumin (OVA) or other relevant allergen (e.g., House Dust Mite extract)

-

Aluminum hydroxide (Alum) as an adjuvant

-

Sterile syringes and needles (25-27 gauge for IP injections)[5]

-

Equipment for animal restraint

-

Materials for bronchoalveolar lavage (BAL) and tissue collection

Experimental Workflow: OVA-Induced Allergic Asthma Model and this compound Treatment

Caption: Experimental workflow for this compound administration in an OVA-induced murine asthma model.

Detailed Methodologies

1. Preparation of this compound Solution:

-

Note: The optimal vehicle for this compound should be determined based on its solubility. While some similar compounds are water-soluble and can be diluted in saline, a small amount of a solubilizing agent like DMSO may be required.[6] If a co-solvent is used, the final concentration in the injection volume should be non-toxic to the mice.

-

Weigh the required amount of this compound to achieve the target dose (e.g., 10 mg/kg).

-

Dissolve this compound in a minimal amount of a suitable solvent if necessary.

-

Bring the solution to the final injection volume with sterile, pyrogen-free saline or PBS. The final injection volume for an intraperitoneal injection in a mouse should not exceed 10 ml/kg.[5]

-

Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.

-

Warm the solution to room temperature before injection to minimize discomfort to the animal.[7]

2. Animal Model of Allergic Asthma (OVA Model):

-

Sensitization: On day 0 and day 12, sensitize BALB/c mice with an intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.[8]

-

Challenge: From day 17 to day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily.[8]

3. In Vivo Administration of this compound:

-

Route of Administration: Intraperitoneal (IP) injection is a commonly used and effective route for this compound administration in mouse models of asthma.[2]

-

Dosage: Based on previous studies, a dose of 10 mg/kg of this compound is effective. For its more potent derivative, demethylthis compound, a dose of 1 mg/kg can be used.

-

Treatment Schedule: Begin this compound treatment concurrently with or prior to the allergen challenge phase. A daily IP injection from day 22 to day 55 has been used in chronic models.[8] The exact timing and duration should be optimized based on the specific research question.

-

Procedure for Intraperitoneal Injection:

-

Properly restrain the mouse.

-

Locate the injection site in the lower right quadrant of the abdomen.[5][7]

-

Insert a 25-27 gauge needle at a 10-20 degree angle.[5]

-

Gently aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

4. Assessment of Efficacy:

-